molecular formula C21H18BrClN4O2 B10912046 4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10912046
M. Wt: 473.7 g/mol
InChI Key: CGZPBTCAFHXBPR-UHFFFAOYSA-N
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Description

4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. Common synthetic routes include the cyclization of hydrazines with 1,3-diketones or the reaction of α,β-unsaturated carbonyl compounds with hydrazines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce dehalogenated pyrazoles .

Scientific Research Applications

4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with methoxyphenyl groups, enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C21H18BrClN4O2

Molecular Weight

473.7 g/mol

IUPAC Name

4-bromo-1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C21H18BrClN4O2/c1-28-17-7-3-14(4-8-17)20-19(22)21(15-5-9-18(29-2)10-6-15)27(25-20)13-26-12-16(23)11-24-26/h3-12H,13H2,1-2H3

InChI Key

CGZPBTCAFHXBPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CN3C=C(C=N3)Cl)C4=CC=C(C=C4)OC)Br

Origin of Product

United States

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